3,4,5-Trichlorofuran-2-thiol
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Overview
Description
3,4,5-Trichlorofuran-2-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a furan ring substituted with three chlorine atoms at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorofuran-2-thiol typically involves the chlorination of furan-2-thiol. The process begins with the preparation of furan-2-thiol, which can be synthesized by the reaction of furan-2-carboxylic acid with hydrogen sulfide in the presence of a catalyst. The resulting furan-2-thiol is then subjected to chlorination using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 3, 4, and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination step is carefully monitored to prevent over-chlorination and to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorofuran-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace chlorine atoms.
Major Products Formed
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Result from further oxidation of the thiol group.
Substituted Furans: Produced by nucleophilic substitution of chlorine atoms.
Scientific Research Applications
3,4,5-Trichlorofuran-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorofuran-2-thiol involves its interaction with molecular targets through its thiol group and chlorine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-thiol: Lacks the chlorine substitutions, making it less reactive.
3,4,5-Trichlorothiophene: Similar structure but with a thiophene ring instead of a furan ring.
3,4,5-Trichlorophenol: Contains a phenol group instead of a thiol group.
Uniqueness
3,4,5-Trichlorofuran-2-thiol is unique due to the combination of a furan ring with multiple chlorine substitutions and a reactive thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
403646-93-5 |
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Molecular Formula |
C4HCl3OS |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
3,4,5-trichlorofuran-2-thiol |
InChI |
InChI=1S/C4HCl3OS/c5-1-2(6)4(9)8-3(1)7/h9H |
InChI Key |
MFTIKVNJJAVVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(=C1Cl)Cl)S)Cl |
Origin of Product |
United States |
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